molecular formula C16H16N2O5S2 B13746264 2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate CAS No. 29770-14-7

2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

Cat. No.: B13746264
CAS No.: 29770-14-7
M. Wt: 380.4 g/mol
InChI Key: QHVZYSIEYHLOJN-UHFFFAOYSA-M
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Description

2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a chemical compound that belongs to the benzothiazolium family This compound is characterized by the presence of a benzothiazole ring substituted with methyl and nitro groups, and it forms a salt with 4-methylbenzenesulfonic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 2,3-dimethylbenzothiazolium iodide with 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated and stirred for a specific period, followed by purification steps such as recrystallization to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The compound can participate in addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out in solvents such as methanol or dimethylformamide under controlled temperatures and pressures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 2,3-dimethyl-6-amino-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex benzothiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbenzothiazolium iodide: Similar structure but lacks the nitro group and the sulfonate salt.

    2,3-Dimethyl-1,3-benzothiazol-3-ium chloride: Similar structure but with a chloride counterion instead of the sulfonate.

Uniqueness

2,3-Dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to the presence of both the nitro group and the sulfonate salt, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

CAS No.

29770-14-7

Molecular Formula

C16H16N2O5S2

Molecular Weight

380.4 g/mol

IUPAC Name

2,3-dimethyl-6-nitro-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C9H9N2O2S.C7H8O3S/c1-6-10(2)8-4-3-7(11(12)13)5-9(8)14-6;1-6-2-4-7(5-3-6)11(8,9)10/h3-5H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

QHVZYSIEYHLOJN-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=C(S1)C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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